1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride
Overview
Description
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H24Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride typically involves the reaction of 1-methylpiperazine with 4-piperidone under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The compound is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, distillation, and drying to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, it is employed in the synthesis of potential therapeutic agents, including antitumor and antimicrobial drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of cellular processes .
Comparison with Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-(4-piperidinyl)piperazine hydrochloride: Similar in structure but differs in the number of hydrochloride groups.
1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride: Contains an ethyl group instead of a methyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;;/h10-11H,2-9H2,1H3;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCIYPSDBMWEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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